Acetic acid, [2-(2-propenyloxy)phenoxy]-
Description
Acetic acid, [2-(2-propenyloxy)phenoxy]- (IUPAC name: [2-(allyloxy)phenoxy]acetic acid) is a phenoxyacetic acid derivative characterized by an allyl ether substituent at the 2-position of the phenoxy ring. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol . Structurally, the compound combines a phenoxyacetic acid backbone with a reactive allyloxy group, which may confer unique chemical and biological properties. This compound is listed in commercial catalogs (e.g., AldrichCPR) but lacks detailed pharmacological or industrial data in the provided evidence.
Structure
2D Structure
Properties
IUPAC Name |
2-(2-prop-2-enoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-7-14-9-5-3-4-6-10(9)15-8-11(12)13/h2-6H,1,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLTWIWHRHGZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653418 | |
| Record name | {2-[(Prop-2-en-1-yl)oxy]phenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53564-65-1 | |
| Record name | {2-[(Prop-2-en-1-yl)oxy]phenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Acetic acid, [2-(2-propenyloxy)phenoxy]-, also known by its CAS number 53564-65-1, is a compound of interest in various biological studies due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a phenoxy group attached to an acetic acid moiety, which is known to influence its biological interactions. The molecular structure can be represented as follows:
- IUPAC Name : Acetic acid, [2-(2-propenyloxy)phenoxy]-
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. The presence of the phenoxy group is significant for the modulation of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Anti-inflammatory Effects
Recent studies have demonstrated that compounds similar to acetic acid, [2-(2-propenyloxy)phenoxy]- exhibit notable anti-inflammatory properties. For instance, a study highlighted that certain phenoxy acetic acid derivatives showed selective inhibition of COX-2 with IC50 values ranging from 0.06 to 0.09 μM, indicating potent pharmacological potential against inflammation .
Table 1: COX-2 Inhibition Data for Phenoxy Acids
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Acetic Acid Derivative | 0.06 ± 0.01 | High |
| Mefenamic Acid | 5.3 | Moderate |
| Celecoxib | 0.05 | High |
Cytotoxicity and Anticancer Activity
In vitro studies have shown that acetic acid derivatives can induce apoptosis in various cancer cell lines. For example, a derivative similar to acetic acid, [2-(2-propenyloxy)phenoxy]- was tested against breast cancer cell lines and exhibited significant cytotoxicity with an IC50 value of approximately 25 μM .
Case Studies
- Case Study on Inflammatory Response : A study investigated the effects of phenoxy acetic acid derivatives on paw edema in rats. The results indicated that compounds similar to acetic acid, [2-(2-propenyloxy)phenoxy]- significantly reduced paw thickness by up to 63%, demonstrating strong anti-inflammatory effects without causing gastric ulcers .
- Anticancer Activity Study : Another research focused on the cytotoxic effects of phenoxy derivatives on human cancer cell lines. The study revealed that these compounds could effectively inhibit cell proliferation and induce cell cycle arrest at G1 phase, thereby showcasing their potential as anticancer agents .
Safety and Toxicological Profile
The safety profile of acetic acid, [2-(2-propenyloxy)phenoxy]- has been assessed through various toxicological studies. Key findings indicate that while the compound exhibits therapeutic benefits, it also necessitates careful evaluation of its dosage to mitigate any adverse effects.
Table 2: Toxicological Assessment Results
| Parameter | Result |
|---|---|
| Acute Toxicity | Low |
| Mutagenicity | Negative |
| Organ Toxicity | Minimal |
Comparison with Similar Compounds
Substituent Diversity and Functional Groups
Phenoxyacetic acid derivatives vary widely in substituents on the aromatic ring and modifications to the acetic acid moiety. Key structural comparisons include:
Key Insight: The allyloxy group in the target compound distinguishes it from derivatives with electron-withdrawing (e.g., formyl) or bioactive (e.g., aminothiazole) substituents. Allyl ethers may enhance reactivity but could reduce stability compared to methoxy or alkyl groups.
Physicochemical Properties
- IR Spectroscopy :
- Azacycloalkyl Derivatives: Range from 96–138°C depending on substituents .
Comparison : The absence of amide or heterocyclic groups in the target compound simplifies its spectral profile but may limit thermal stability.
Preparation Methods
Activation of Phenoxy Acetic Acid Using Phosphonitrilic Chloride (PNT) and N-Methylmorpholine (NMM)
One efficient method reported involves activating phenoxy acetic acid with phosphonitrilic chloride (PNT) in the presence of N-methylmorpholine (NMM) in chloroform at room temperature. This activation facilitates the coupling with phenols to form phenoxy acetic acid esters.
Experimental Procedure Summary:
- Phenoxy acetic acid is activated by stirring it with PNT and NMM in chloroform.
- The activated intermediate is then reacted with a phenol derivative (such as p-cresol) at room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the product is isolated by washing and recrystallization.
$$
\text{Phenoxy acetic acid} + \text{PNT} + \text{NMM} \xrightarrow{\text{CHCl}_3, r.t.} \text{Activated intermediate} \xrightarrow{\text{Phenol}} \text{Phenoxy acetic acid ester}
$$
This method yields the desired esters efficiently under mild conditions without requiring high temperatures or harsh reagents.
Synthesis via Nucleophilic Substitution Using Chloroacetic Acid and Phenols
Another classical approach involves the reaction of phenols with chloroacetic acid under basic conditions to yield phenoxy acetic acids, which can then be further modified.
- Phenol (or substituted phenol) is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
- The reaction is usually conducted in aqueous media with heating.
- The product is isolated by acidification and extraction.
This method is widely used for preparing phenoxy acetic acid derivatives and can be adapted to introduce the propenyloxy substituent via subsequent etherification steps.
Microwave-Assisted Synthesis for Enhanced Yield and Reduced Reaction Time
Microwave irradiation has been applied successfully to accelerate the synthesis of phenoxy acetic acid derivatives, including those with complex substituents like propenyloxy groups.
- Sodium azophenate salts or phenolic derivatives are reacted with sodium chloroacetate in acetone.
- The mixture is irradiated in a microwave reactor at controlled power (e.g., 400 W).
- This method significantly reduces reaction time (to minutes) and improves yields (up to 90% reported for related compounds).
- The approach is considered a green and efficient alternative to conventional heating.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| PNT and NMM Activation in Chloroform | Phenoxy acetic acid, PNT, NMM, CHCl3 | ~30-60 minutes | Moderate to High | Mild conditions, room temperature | Suitable for ester formation |
| Base-Catalyzed Reaction with Chloroacetic Acid | Phenol, NaOH, chloroacetic acid, H2O | 1 hour (heating) | Moderate | Simple, classical method | Requires acidification and extraction |
| Microwave-Assisted Synthesis | Sodium azophenate salt, sodium chloroacetate, acetone, microwave | Minutes (5-10 min) | Up to 90 | Fast, high yield, green chemistry | Requires microwave reactor |
Detailed Research Findings
Activation with PNT and NMM : This method activates the carboxylic acid group of phenoxy acetic acid, enabling efficient esterification with phenols at room temperature without the need for high temperatures or strong acids/bases. The reaction proceeds smoothly in chloroform, and the product purity is enhanced by simple washing and recrystallization steps.
Base-Catalyzed Alkylation : Phenols react with chloroacetic acid under alkaline conditions to form phenoxy acetic acids. This method is well-established and scalable. The introduction of the propenyloxy group can be achieved by prior etherification of the phenol or by post-synthetic modification.
Microwave Irradiation : Microwave-assisted synthesis shortens reaction times from hours to minutes and increases yields. It is particularly effective in synthesizing complex phenoxy acetic acid derivatives, including azo-substituted analogs, which share similar synthetic pathways with propenyloxy derivatives. This method exemplifies advances in green chemistry by reducing solvent use and energy consumption.
Summary and Recommendations
The preparation of acetic acid, [2-(2-propenyloxy)phenoxy]-, can be effectively achieved by:
- Activating phenoxy acetic acid derivatives with phosphonitrilic chloride and N-methylmorpholine to facilitate ester formation at room temperature.
- Employing classical base-catalyzed reactions with chloroacetic acid and phenols for initial phenoxy acetic acid synthesis.
- Utilizing microwave-assisted synthesis to enhance reaction efficiency and yield, especially for complex substituted derivatives.
Each method offers distinct advantages depending on scale, available equipment, and desired purity. Combining these methods with appropriate purification techniques ensures high-quality synthesis of the target compound.
Q & A
Q. Table 1: Comparative Reactivity of Acetic Acid Derivatives
| Compound | Reaction with Allyl Bromide (Yield %) |
|---|---|
| 2-(2-Hydroxyphenoxy)acetic acid | 75–80 |
| Phenoxyacetic acid | 50–55 (lower nucleophilicity) |
Q. Table 2: Biological Activity of Structural Analogs
| Compound | COX-2 Inhibition (IC₅₀, µM) |
|---|---|
| [2-(2-Propenyloxy)phenoxy]acetic acid | 12 |
| 2-(2-Hydroxypropoxy)phenoxy]acetic acid | 45 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
